molecular formula C3H5F3O2 B7886490 3,3,3-Trifluoropropane-1,1-diol

3,3,3-Trifluoropropane-1,1-diol

Cat. No.: B7886490
M. Wt: 130.07 g/mol
InChI Key: VHOMQNUWCMBKFN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropane-1,1-diol is a fluorinated organic compound with the molecular formula C3H5F3O2. This compound is characterized by the presence of three fluorine atoms attached to the first carbon of the propane backbone, along with two hydroxyl groups on the first and second carbons. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2,3-epoxypropane with sulfuric acid. The reaction proceeds under acidic conditions, leading to the formation of the diol . Another method involves the hydrolysis of 3,3,3-trifluoropropene in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can produce various halogenated derivatives.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropane-1,1-diol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The hydroxyl groups enable hydrogen bonding, which can influence the compound’s behavior in different environments.

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropane-1,2-diol
  • 3,3,3-Trifluoro-1-propanol
  • 2,3-Dihydroxy-1,1,1-trifluoropropane

Comparison: Compared to its analogs, 3,3,3-Trifluoropropane-1,1-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior and stability under various conditions .

Properties

IUPAC Name

3,3,3-trifluoropropane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O2/c4-3(5,6)1-2(7)8/h2,7-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOMQNUWCMBKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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